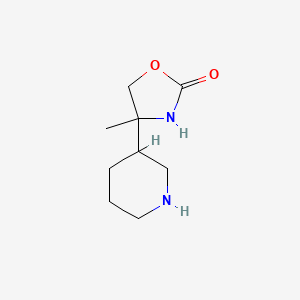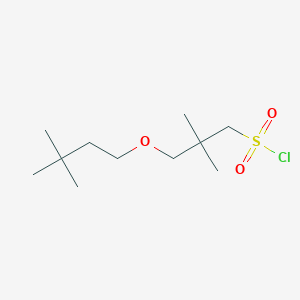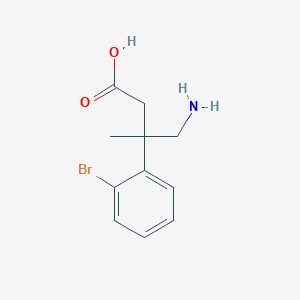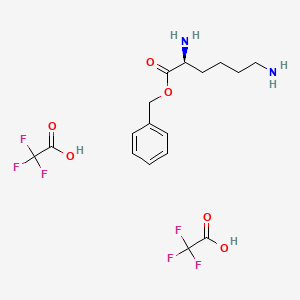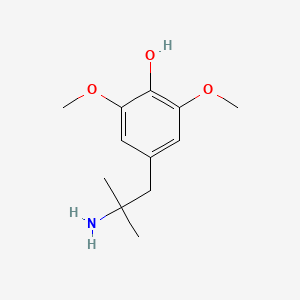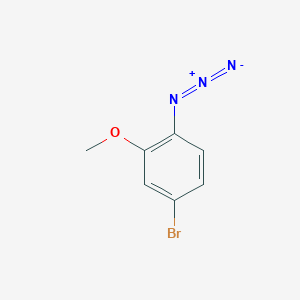
4-(2-Thiazolyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Thiazolyl)benzenesulfonamide is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This compound features a thiazole ring attached to a benzenesulfonamide moiety, making it a valuable candidate in medicinal chemistry for its potential antimicrobial and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Thiazolyl)benzenesulfonamide typically involves the condensation of 2-amino-4-aryl-thiazole with 4-chlorosulfonylbenzylidine-2,4-thiazolidinedione. The reaction is carried out in the presence of dry pyridine and acetic anhydride, followed by crystallization from ethanol to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Thiazolyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated and nitrated derivatives
Wissenschaftliche Forschungsanwendungen
4-(2-Thiazolyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential anticancer activity by inhibiting carbonic anhydrase IX, an enzyme overexpressed in many tumors
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 4-(2-Thiazolyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in maintaining pH balance in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to reduced cell proliferation and induction of apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-aryl-thiazole: Shares the thiazole ring structure but lacks the benzenesulfonamide moiety.
4-Chlorosulfonylbenzylidine-2,4-thiazolidinedione: Contains the benzenesulfonamide group but differs in the thiazole ring substitution
Uniqueness: 4-(2-Thiazolyl)benzenesulfonamide is unique due to its combined thiazole and benzenesulfonamide structure, which imparts both antimicrobial and anticancer properties. This dual functionality makes it a versatile compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
1099660-77-1 |
|---|---|
Molekularformel |
C9H8N2O2S2 |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
4-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H8N2O2S2/c10-15(12,13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H2,10,12,13) |
InChI-Schlüssel |
OFXHFOFJYPSEIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC=CS2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




